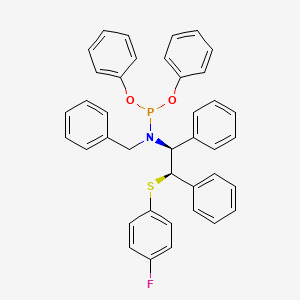

Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite

CAS No.:

Cat. No.: VC18872687

Molecular Formula: C39H33FNO2PS

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H33FNO2PS |

|---|---|

| Molecular Weight | 629.7 g/mol |

| IUPAC Name | (1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethanamine |

| Standard InChI | InChI=1S/C39H33FNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |

| Standard InChI Key | ZJCCMKZNXWXLNX-ZESVVUHVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

| Canonical SMILES | C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

Introduction

Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound that plays a crucial role in the synthesis of oligonucleotides. It belongs to the class of phosphoramidites, which are essential intermediates in the chemical synthesis of nucleic acids. These compounds are characterized by their ability to form phosphodiester bonds, making them integral to constructing DNA and RNA sequences.

Synthesis and Applications

The synthesis of diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves several key steps, typically starting with the preparation of the necessary precursors and then proceeding through a series of chemical reactions to form the final phosphoramidite. This compound is primarily used in oligonucleotide synthesis due to its ability to participate in phosphodiester bond formation, which is essential for constructing DNA and RNA sequences.

Mechanism of Action

The mechanism of action for diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite revolves around its role in oligonucleotide synthesis. Phosphoramidites are activated in the presence of a coupling reagent, allowing them to react with nucleosides or other phosphoramidites to form phosphodiester bonds. This process is repeated in a cycle of deprotection, coupling, and oxidation to build the desired nucleic acid sequence.

Handling and Storage

Proper handling and storage conditions are crucial for maintaining the efficacy of diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite. It should be stored under dry conditions, protected from light and moisture, and handled in a well-ventilated area to prevent exposure to potentially hazardous chemicals.

Scientific Applications

This compound exemplifies the importance of phosphoramidites in modern biochemistry and molecular biology. It enables advancements in genetic research and therapeutic development by facilitating the synthesis of complex nucleic acid sequences. These sequences can be used in various applications, including gene therapy, diagnostics, and drug development.

Comparison with Related Compounds

A related compound, diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite, has a CAS number of 2137862-61-2 and a molecular weight of 646.2 g/mol. It shares similar chemical properties but differs in the halogen substituent on the phenyl ring .

| Compound | CAS Number | Molecular Weight | Halogen Substituent |

|---|---|---|---|

| Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite | 2137862-60-1 | Not specified | Fluorine |

| Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite | 2137862-61-2 | 646.2 g/mol | Chlorine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume